Lobatamide D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

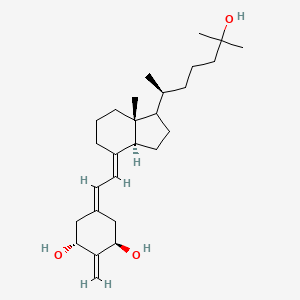

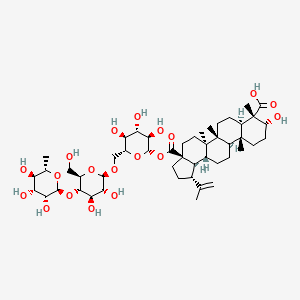

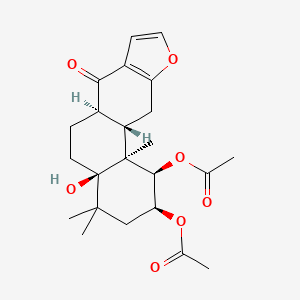

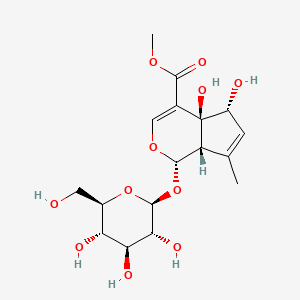

Lobatamide D is a cytotoxic macrolide isolated from the tunicate Aplidium lobatumThis compound has shown significant antiproliferative effects against various human cancer cell lines, making it a promising candidate for antitumor therapy .

准备方法

The synthesis of Lobatamide D involves several key steps:

Hydroboration of 1,1-disubstituted allene: This step constructs the allylic aryl moiety, including a trisubstituted Z-olefin.

Migita-Kosugi-Stille coupling: This reaction is used to form the allylic aryl moiety.

Zhao macrolactonization: This step involves the formation of the bislactone intermediate under acidic conditions.

Hydrozirconation-iodination of the terminal alkyne: This step is followed by copper-mediated coupling with primary amides

化学反应分析

Lobatamide D undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the enamide side chain or the macro-benzolactone core.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives

科学研究应用

Lobatamide D has several scientific research applications:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of macrolides.

Biology: this compound is used to investigate the biological activity of salicylate enamides.

Medicine: The compound is being explored as a potential antitumor agent due to its ability to inhibit vacuolar-type proton ATPase (V-ATPase), which plays a crucial role in intracellular pH regulation

Industry: This compound and its derivatives are being studied for their potential use in developing new pharmaceuticals

作用机制

Lobatamide D exerts its effects by inhibiting mammalian vacuolar-type proton ATPase (V-ATPase). This enzyme is an ATP-driven proton pump that regulates intracellular pH. By inhibiting V-ATPase, this compound disrupts the pH balance within cells, leading to cell death. This mechanism is particularly effective against cancer cells, which rely on V-ATPase for survival and proliferation .

相似化合物的比较

Lobatamide D is structurally similar to other salicylate enamides, such as:

- Lobatamide A

- Lobatamide B

- Lobatamide C

- Salicylihalamide A

- Apicularen A

What sets this compound apart is its unique structure, which includes an additional hydroxyl group compared to Lobatamides A-C. This structural difference contributes to its distinct biological activity and potential as an antitumor agent .

属性

分子式 |

C27H32N2O9 |

|---|---|

分子量 |

528.5 g/mol |

IUPAC 名称 |

(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8-(hydroxymethyl)-12-methyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide |

InChI |

InChI=1S/C27H32N2O9/c1-18-10-11-19-6-3-8-23(32)26(19)27(35)38-20(7-4-14-28-24(33)9-5-15-29-36-2)16-25(34)37-21(17-30)12-13-22(18)31/h3-6,8-10,12-15,20-22,30-32H,7,11,16-17H2,1-2H3,(H,28,33)/b9-5-,13-12+,14-4+,18-10-,29-15- |

InChI 键 |

JIRIKJKTSMGHQG-ZBKQNIHQSA-N |

手性 SMILES |

C/C/1=C/CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)OC(/C=C/C1O)CO)C/C=C/NC(=O)/C=C\C=N/OC |

规范 SMILES |

CC1=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)OC(C=CC1O)CO)CC=CNC(=O)C=CC=NOC |

同义词 |

lobatamide D |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propan-2-yl (2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylate](/img/structure/B1244909.png)

![(5Z)-5-[(1R,6S,9R,10R,11R,12S)-6-[(1S)-1-hydroxypropyl]-12-methyl-14,15-dioxa-5-azatetracyclo[7.5.1.01,11.05,10]pentadecan-13-ylidene]-4-methoxy-3-methylfuran-2-one](/img/structure/B1244912.png)